molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2928239
CAS No.: 167410-63-1
M. Wt: 325.368
InChI Key: ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is of high interest primarily in the field of oncology research. Quinazoline derivatives are extensively investigated as potent inhibitors of protein kinases, enzymes that play critical roles in signal transduction pathways governing cell growth, proliferation, and survival . Dysregulation of these kinases is a hallmark of cancer, making them prominent molecular targets for therapeutic intervention. The 4-anilinoquinazoline core is a privileged structure in drug discovery . Several FDA-approved anticancer drugs, such as erlotinib, gefitinib, and lapatinib, share this fundamental core and function by targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases . The specific substitution pattern of the compound, featuring dimethoxy groups at the 6,7-positions, is a common motif in active kinase inhibitors and is known to influence both potency and pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or lead compound for developing novel targeted therapies. Its primary research value lies in screening for inhibitory activity against a panel of kinase targets, elucidating structure-activity relationships (SAR) to guide further chemical optimization, and conducting in vitro and in vivo studies to understand its mechanism of action and efficacy in various disease models .

Properties

IUPAC Name

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazoline with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to achieve high yield and purity of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival. This inhibition can induce apoptosis (programmed cell death) and reduce tumor proliferation .

Comparison with Similar Compounds

Core Structural Variations

The quinazoline core is conserved across analogues, but substituent variations at positions 2, 4, and the amine side chain differentiate their properties:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 6,7-dimethoxy; N-[(4-methoxyphenyl)methyl] Hydrophobic aryl group, three methoxy groups
AG-1478 (N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) 6,7-dimethoxy; N-(3-chlorophenyl) Chlorophenyl group enhances EGFR inhibition
MS0124 (6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine) 2-morpholino; N-(1-methylpiperidin-4-yl) Bulky morpholino and piperidinyl groups; GLP inhibition
Compound 10 (6,7-Dimethoxy-N-(5-(4-methylpiperazin-1-yl)pentyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine) 2-pyrrolidinyl; pentyl-piperazine chain Extended alkyl chain for membrane penetration
DMQCb (N-carboranyl-6,7-dimethoxy-2-(4-methoxyphenyl)quinazolin-4-amine) 2-(4-methoxyphenyl); N-carboranyl Carboranyl group for boron neutron capture therapy

Target Engagement and Potency

  • AG-1478 : Inhibits EGFR tyrosine kinase (IC₅₀ ~ 10 nM) due to chloro-substituted aryl group enhancing hydrophobic interactions .
  • MS0124: Selective G9a-like protein (GLP) inhibitor (IC₅₀ = 13 nM) with morpholino and piperidinyl groups optimizing binding to the lysine methyltransferase active site .
  • Compound 10 : Displays substrate-competitive inhibition of lysin acetyltransferases, attributed to its extended alkyl-piperazine chain enhancing membrane permeability .
  • DMQCb : Carboranyl substitution enables application in boron neutron capture therapy (BNCT) for cancer, leveraging boron’s neutron capture cross-section .

Physicochemical Properties

Property Target Compound AG-1478 MS0124
Molecular Formula C₁₉H₂₀N₃O₃ C₁₆H₁₃ClN₄O₂ C₂₀H₂₉N₅O₃
Molecular Weight (g/mol) 338.39 328.75 387.48
LogP (Predicted) ~2.8 ~3.1 ~2.5
Solubility Low (hydrophobic aryl) Moderate (chlorophenyl) Moderate (polar groups)

Biological Activity

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic properties, particularly in oncology. This compound is structurally related to various quinazoline derivatives that have demonstrated diverse biological activities, including anticancer effects.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H19N3O3
  • Molecular Weight: 325.4 g/mol
  • CAS Number: 672952-05-5

The biological activity of this compound primarily revolves around its interaction with tyrosine kinases , which are critical in regulating cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cancer cell proliferation and survival. This mechanism is similar to other quinazoline derivatives like gefitinib, which is known for its role as an epidermal growth factor receptor (EGFR) inhibitor .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance:

  • A study highlighted the synthesis of various quinazolinamine derivatives that showed potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are involved in multidrug resistance in cancer cells .
  • Another investigation into quinazolinone-thiazole hybrids reported cytotoxic effects against several cancer cell lines, with some compounds demonstrating IC50 values as low as 10 µM .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

  • Substituents at the 6 and 7 positions of the quinazoline ring are crucial for maintaining potency against various cancer cell lines.
  • Methoxy groups have been identified as beneficial for increasing solubility and bioavailability, enhancing the compound's therapeutic potential .

Case Studies and Experimental Data

StudyCompoundActivityIC50 Value
Wiese et al. (2023)Quinazolinamine DerivativesInhibition of BCRP and P-gpNot specified
Research on Quinazolinone-Thiazole HybridsA3 CompoundCytotoxicity against PC3, MCF-7, HT-2910 µM (PC3), 10 µM (MCF-7), 12 µM (HT-29)
Optimization StudyN-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amineEGFR InhibitionIC50 = 0.1 µM

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with substituted amines. For example, 2,4-dichloro-6,7-dimethoxyquinazoline reacts with 4-methoxybenzylamine in the presence of a base like N,N-diisopropylethylamine (DIEA) in solvents such as THF or isopropanol . Microwave-assisted reactions (e.g., 150°C for 1 hour) can improve yields and reduce reaction times . Optimize solvent polarity (e.g., DMF for polar intermediates) and stoichiometry (e.g., 4:1 molar ratio of amine to chloroquinazoline) to minimize byproducts .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.7–8.5 ppm) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., m/z 373.41 for C₂₂H₁₉N₃O₃) .
  • HPLC : Assess purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .

Q. What preliminary biological assays are recommended to evaluate its activity?

Screen for kinase inhibition (e.g., Src, BTK) using enzymatic assays with IC₅₀ determinations. For example, Src inhibitor-1 (a structural analog) shows IC₅₀ = 44 nM . Use cell-based apoptosis assays (e.g., EC₅₀ = 2 nM in MX-1 breast cancer models) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from off-target effects or assay-specific conditions (e.g., ATP concentration in kinase assays). Address this by:

  • Performing counter-screens against related kinases (e.g., VEGFR2, c-fms) to confirm selectivity .
  • Using crystallography (PDB: 6U7) to validate binding modes and identify key interactions (e.g., hydrogen bonds with quinazoline core) .
  • Applying structure-activity relationship (SAR) studies to isolate critical substituents (e.g., methoxy groups enhance solubility and target engagement) .

Q. What strategies improve the selectivity of this compound for specific kinase targets like BTK or Src?

  • Substrate-competitive inhibition : Modify the 4-amine substituent (e.g., 4-phenoxyphenyl vs. pyridinyl) to compete with ATP binding .
  • Allosteric modulation : Introduce bulky groups (e.g., morpholinylpropoxy) to exploit hydrophobic pockets adjacent to the kinase active site .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant BTK mutants (e.g., C481S) .

Q. How can metabolic stability and blood-brain barrier (BBB) penetration be enhanced for CNS applications?

  • Replace methoxy groups with fluorine or trifluoromethyl to reduce CYP450-mediated oxidation .
  • Incorporate N-methylpiperidine or pyrrolidine substituents to improve logP (target ~2–3) and BBB permeability .
  • Validate using in silico models (e.g., PAMPA-BBB) and in vivo pharmacokinetics in rodent models .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods due to respiratory toxicity (H335) .
  • Waste disposal : Neutralize with 10% KHSO₄ before incineration .

Q. How should researchers design SAR studies to balance potency and physicochemical properties?

  • Prioritize substitutions at C2 and C4 positions:
  • C2 : Cyclohexyl or tetrahydro-2H-pyran-4-yl groups improve metabolic stability .
  • C4 : Bulky amines (e.g., 1-methylpiperidin-4-yl) enhance kinase selectivity .
    • Use multivariate analysis (e.g., PCA) to correlate logD, PSA, and IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.